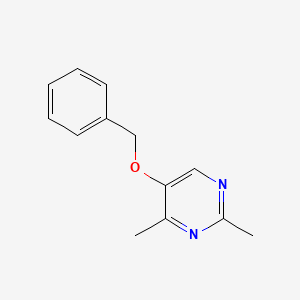

5-(Benzyloxy)-2,4-dimethylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2,4-dimethyl-5-phenylmethoxypyrimidine |

InChI |

InChI=1S/C13H14N2O/c1-10-13(8-14-11(2)15-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |

InChI Key |

XQPBFFFBZOCELN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyloxy 2,4 Dimethylpyrimidine and Its Derivatives

Retrosynthetic Strategies for the Pyrimidine (B1678525) Core

Retrosynthetic analysis of 5-(benzyloxy)-2,4-dimethylpyrimidine identifies the carbon-oxygen ether bond as the most logical point for disconnection. This bond is typically formed in the final stages of the synthesis via a nucleophilic substitution reaction. This primary disconnection reveals two key precursors: the 2,4-dimethylpyrimidin-5-ol (B1390156) scaffold and a suitable benzylating agent, such as a benzyl (B1604629) halide. This approach is characteristic of the Williamson ether synthesis. nih.govresearchgate.netyoutube.com

Further deconstruction of the 2,4-dimethylpyrimidin-5-ol core can be envisioned through several pathways. A common strategy for pyrimidine ring formation involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. Alternative strategies may begin from different starting materials, such as nitrophenols, which can be elaborated into the desired pyrimidine ring through a series of transformations. acs.org For instance, a patented method suggests a synthetic route starting from a nitrophenyl compound which is reacted with N,N-dimethylformamide diethyl acetal. acs.org

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound hinges on the efficient preparation of its constituent precursors.

The 2,4-dimethylpyrimidin-5-ol intermediate is a crucial building block. Various methods have been reported for its synthesis, offering different advantages in terms of yield and starting material availability.

One patented industrial method begins with an o-nitrophenol, which undergoes a reaction with N,N-dimethylformamide diethyl acetal. acs.org This process, followed by subsequent steps, has been reported to achieve high yields of approximately 85%. acs.org Another documented approach involves the reaction of 3-chloro-2,4-pentadione with formamide, followed by refluxing with ammonium (B1175870) hydroxide (B78521) to facilitate the cyclization and formation of the pyrimidine ring. acs.org More general synthetic routes include cyclization reactions that utilize precursors like urea (B33335) or thiourea (B124793) in combination with appropriate aldehydes to construct the pyrimidine core. nih.gov

| Starting Materials | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| o-Nitrophenol | N,N-dimethylformamide diethyl acetal | ~85% | acs.org |

| 3-Chloro-2,4-pentadione | Formamide, aq. NH₄OH | Not specified in abstract | acs.org |

| Urea/Thiourea, Aldehydes | General Cyclization Conditions | Varies | nih.gov |

Benzylic halides, such as benzyl bromide or benzyl chloride, are the second key precursor for the final etherification step. These are common reagents and can be prepared through standard organic transformations. A general method for producing benzyl halides is the free-radical halogenation of toluene (B28343) using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator. Alternatively, benzyl alcohol can be converted to the corresponding benzyl halide using reagents such as thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. For more complex, substituted benzyl halides, a common route is the reduction of a corresponding benzoic acid derivative to a benzyl alcohol, followed by halogenation. acs.org

For derivatives of this compound that incorporate a cyclopropane (B1198618) ring, several synthetic strategies can be employed. The incorporation of this strained ring often imparts unique conformational constraints and biological activities. While the reviewed literature does not specify cyclopropanation of the target compound itself, general methods for creating cyclopropyl-pyrimidine derivatives are established. These include:

Catalytic [2+1] Cycloaddition: This method can involve the reaction of a vinyl-substituted pyrimidine with a diazo compound in the presence of a transition metal catalyst, such as rhodium(II), to form the cyclopropane ring. acs.org

Michael-Initiated Ring Closing (MIRC): This powerful C-C bond-forming strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to close the three-membered ring. acs.orgrsc.org

Asymmetric Intramolecular Cyclopropanation: For chiral derivatives, enantioselective routes using catalysts like ruthenium can facilitate the intramolecular cyclopropanation of specifically designed pyrimidine precursors. acs.org

Functionalization and Coupling Reactions for 5-(Benzyloxy) Introduction

The final step in the synthesis of this compound is the formation of the ether linkage.

The introduction of the benzyloxy group is typically achieved via the Williamson ether synthesis, a reliable and widely used method for preparing ethers. nih.govyoutube.com This reaction proceeds through an S(_N)2 mechanism, where the oxygen of an alkoxide acts as a nucleophile to displace a halide from an alkyl halide. researchgate.netmdpi.com

In this specific synthesis, the hydroxyl group of 2,4-dimethylpyrimidin-5-ol is first deprotonated by a suitable base to form the corresponding pyrimidinolate anion. This potent nucleophile then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired ether bond. acs.org

Optimization of this reaction involves the careful selection of base, solvent, and temperature.

Base: A variety of bases can be used, with the choice often depending on the acidity of the hydroxyl group and the desired reaction rate. Common bases include alkali metal carbonates like potassium carbonate (K₂CO₃), or stronger bases such as sodium hydride (NaH) or potassium hydride (KH). nih.govacs.org

Solvent: The reaction is best performed in a polar aprotic solvent, which can solvate the cation of the base without interfering with the nucleophile. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone. nih.govacs.org

Temperature: The reaction may proceed at room temperature, but heating is often employed to ensure a reasonable reaction rate and drive the reaction to completion. A study on a similar system used a temperature of 80 °C. acs.org

For optimal results in an S(_N)2 reaction, the electrophile should be unhindered. youtube.com Benzyl halides are ideal primary halides for this purpose, as they readily undergo substitution and are less prone to competing elimination reactions. acs.org

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Substrates | Pyrimidinol, Benzyl Halide | Reactants for C-O bond formation | nih.govacs.org |

| Base | K₂CO₃, NaH, KH | Deprotonates the hydroxyl group to form the nucleophilic alkoxide | nih.govacs.org |

| Solvent | DMF, DMSO | Polar aprotic solvent to facilitate S(_N)2 reaction | nih.govacs.org |

| Temperature | Room Temperature to 80 °C | To control reaction rate and ensure completion | acs.org |

Purity and Yield Optimization in Multi-Step Syntheses

The optimization of purity and yield is a critical aspect of any multi-step chemical synthesis, aiming to maximize the output of the desired product while minimizing impurities and waste. For a compound like this compound, this process would typically involve a systematic investigation of various reaction parameters at each step of its synthesis.

General strategies for optimization that would be applicable include:

Purification Techniques: The choice and sequence of purification methods are crucial for achieving high purity. Techniques such as recrystallization, column chromatography, and distillation would be evaluated. The effectiveness of each technique would be assessed by analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to quantify purity.

Process Analytical Technology (PAT): In a more advanced setting, PAT tools could be employed for real-time monitoring of the reaction, allowing for precise control and optimization.

Continuous Flow Chemistry: Modern synthetic chemistry often employs continuous flow reactors to enhance control over reaction parameters, which can lead to higher yields and purity compared to traditional batch processes. researchgate.netrsc.org

Without specific experimental data from the literature for this compound, it is not possible to provide data tables on optimized reaction conditions. The principles mentioned are general best practices in synthetic organic chemistry.

Stereoselective Synthetic Approaches for this compound Isomers

A critical analysis of the molecular structure of this compound reveals that the molecule itself is achiral and does not possess stereoisomers. It has a plane of symmetry and contains no stereocenters. Therefore, the concept of stereoselective synthesis to produce different isomers (such as enantiomers or diastereomers) of this specific compound is not applicable.

Stereoselectivity becomes a relevant consideration only when the target molecule or its derivatives contain one or more chiral centers. For instance, if a chiral substituent were to be introduced to the pyrimidine ring or the benzyl group, then methods of asymmetric synthesis would be necessary to control the stereochemical outcome. Such methods could include the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials.

While the broader field of pyrimidine chemistry includes many examples of stereoselective synthesis, particularly for nucleoside analogues and other biologically active molecules, these examples are not directly relevant to the synthesis of this compound itself due to its achiral nature.

Advanced Analytical Characterization Techniques for Structural Elucidation of 5 Benzyloxy 2,4 Dimethylpyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C) within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(Benzyloxy)-2,4-dimethylpyrimidine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzylic ether linkage, the methyl groups attached to the pyrimidine (B1678525) ring, and the lone proton on the pyrimidine ring. The expected chemical shifts are influenced by the electronic effects of the substituents and the aromatic nature of the rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The pyrimidine and benzene (B151609) ring carbons will appear in the aromatic region, while the methyl and methylene carbons will be observed in the aliphatic region. The specific chemical shifts are indicative of the local electronic environment of each carbon atom.

Predicted NMR Data for this compound:

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (pyrimidine) | 8.0 - 8.2 | Singlet | - |

| Phenyl-H (ortho) | 7.3 - 7.5 | Multiplet | |

| Phenyl-H (meta) | 7.3 - 7.5 | Multiplet | |

| Phenyl-H (para) | 7.3 - 7.5 | Multiplet | |

| -O-CH₂-Ph | 5.1 - 5.3 | Singlet | - |

| 2-CH₃ | 2.4 - 2.6 | Singlet | - |

| 4-CH₃ | 2.3 - 2.5 | Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrimidine) | 160 - 165 |

| C-4 (pyrimidine) | 165 - 170 |

| C-5 (pyrimidine) | 140 - 145 |

| C-6 (pyrimidine) | 150 - 155 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho) | 128 - 130 |

| Phenyl C (meta) | 128 - 130 |

| Phenyl C (para) | 127 - 129 |

| -O-CH₂-Ph | 70 - 75 |

| 2-CH₃ | 20 - 25 |

| 4-CH₃ | 15 - 20 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would be expected to occur at the weakest bonds, primarily the benzylic ether linkage. The fragmentation of pyrimidine derivatives often involves characteristic losses of small neutral molecules.

Expected Fragmentation Pattern:

A primary fragmentation pathway for this compound would involve the cleavage of the C-O bond of the ether, leading to the formation of a stable benzyl cation (m/z 91) and a pyrimidinol radical cation. Another significant fragmentation could be the loss of a benzyl radical to form a pyrimidinyloxonium ion. The pyrimidine ring itself can undergo further fragmentation. The mass spectrum of the related compound 2,4-dimethylpyrimidine (B81748) shows a prominent molecular ion peak, indicating the stability of the dimethylpyrimidine core.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity |

| 228 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Benzyl Cation) |

| 137 | [M - C₇H₇]⁺ |

| 108 | [C₆H₈N₂]⁺ (Dimethylpyrimidine radical cation) |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of pyrimidine derivatives. researchgate.net For this compound, a C18 column would likely be employed with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is typically achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light.

Gas Chromatography (GC): Given the expected volatility of this compound, gas chromatography could also be a suitable technique for purity assessment. A nonpolar or moderately polar capillary column would be used, and the compound would be separated based on its boiling point and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), this method can provide both separation and structural information simultaneously.

A typical HPLC method for a compound of this nature might involve a gradient elution to ensure good separation of any potential impurities with different polarities.

Table 4: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

These advanced analytical techniques, used in concert, provide a comprehensive characterization of this compound, confirming its structure and ensuring its purity for any subsequent applications.

Computational Chemistry and Theoretical Studies of 5 Benzyloxy 2,4 Dimethylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the intrinsic electronic and geometric properties of a molecule. researchgate.net For 5-(Benzyloxy)-2,4-dimethylpyrimidine, these calculations would provide a detailed understanding of its three-dimensional structure and chemical reactivity.

Molecular Geometry: The first step in a quantum chemical study is geometry optimization, where the most stable arrangement of atoms in the molecule is calculated. For this compound, this would define the bond lengths, bond angles, and dihedral angles, revealing the preferred spatial orientation of the benzyloxy group relative to the dimethylpyrimidine ring.

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A Molecular Electrostatic Potential (MEP) map would also be generated, illustrating the charge distribution across the molecule and highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding potential intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Properties of this compound This table illustrates the type of data that would be generated from quantum chemical calculations. Specific values for this compound are not available in the provided search results.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | e.g., -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | e.g., -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., -Z eV |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | e.g., (Y-Z) eV |

Molecular Docking Simulations with Orexin (B13118510) Receptors (OX1 and OX2)

Given that pyrimidine (B1678525) derivatives are known to act as orexin receptor antagonists, molecular docking would be a key computational technique to predict if and how this compound binds to the orexin 1 (OX1) and orexin 2 (OX2) receptors. mdpi.comajchem-a.com Docking simulations place the ligand (the compound) into the binding site of the receptor and score the interaction to estimate binding affinity.

The simulation would involve preparing the 3D structures of the OX1 and OX2 receptors and the optimized 3D structure of this compound. The docking algorithm would then explore various possible orientations (poses) of the compound within the receptor's binding pocket. The results would predict the most likely binding mode and identify key interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues. For instance, studies on other antagonists have highlighted the importance of interactions within the transmembrane domains of the receptors. nih.govnih.gov

Table 2: Hypothetical Molecular Docking Results with Orexin Receptors This table illustrates the type of data that would be generated from molecular docking simulations. Specific values for this compound are not available in the provided search results.

| Parameter | Orexin 1 Receptor (OX1R) | Orexin 2 Receptor (OX2R) |

|---|---|---|

| Binding Affinity (kcal/mol) | e.g., -8.5 | e.g., -9.2 |

| Key Interacting Residues | e.g., Tyr123, Gln178, His345 | e.g., Phe231, Asn324, Trp331 |

| Type of Interactions | e.g., Pi-pi stacking, H-bond | e.g., Hydrophobic, H-bond |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior and stability of the predicted ligand-receptor complex over time. nih.govhelsinki.fi An MD simulation would treat the docked complex of this compound with OX1 or OX2 as a dynamic system, simulating the movements of atoms and molecules according to the laws of physics.

These simulations, typically run for nanoseconds or longer, provide insights into the stability of the binding pose predicted by docking. helsinki.fi Key analyses would include calculating the root-mean-square deviation (RMSD) of the ligand and receptor to assess conformational stability. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions (like hydrogen bonds) throughout the simulation, providing a more realistic and robust assessment of the binding mode than static docking alone. nih.gov

In Silico Prediction of Binding Affinities and Pharmacokinetic Parameters

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.gov For this compound, a variety of models, often based on Quantitative Structure-Activity Relationships (QSAR), would be used to estimate its pharmacokinetic profile and potential liabilities.

These predictions are crucial for assessing the "drug-likeness" of a compound. Key parameters include predictions of oral bioavailability, blood-brain barrier penetration (important for a centrally-acting agent like an orexin antagonist), interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity flags. mdpi.com For example, adherence to frameworks like Lipinski's Rule of Five is often used as an initial filter for oral bioavailability. researchgate.net

Table 3: Hypothetical In Silico ADMET Profile of this compound This table illustrates the type of data that would be generated from ADMET prediction software. Specific values for this compound are not available in the provided search results.

| Property | Parameter | Predicted Value | Assessment |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | >90% | High |

| Caco-2 Permeability | High | Good | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes | CNS Active |

| Plasma Protein Binding | ~95% | High | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction |

| CYP3A4 Inhibitor | Yes | Potential for interaction | |

| Excretion | Total Clearance | Low | Long half-life expected |

| Toxicity | AMES Toxicity | No | Non-mutagenic |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 5 Benzyloxy 2,4 Dimethylpyrimidine Analogs

Systematic Modification of the Benzyloxy Moiety and Its Influence on Activity

Initial studies identified the 2,4-dimethylpyrimidin-5-yloxy core as a key structural element. The introduction of a phenyl group, linked via a methyleneoxy bridge (benzyloxy), was found to be a critical determinant of potency. Further exploration involved the introduction of various substituents on this phenyl ring. For instance, the placement of a fluorine atom at the 3-position of the phenyl ring was found to be particularly favorable for activity.

The following table summarizes the structure-activity relationships for substitutions on the phenyl ring of the benzyloxy moiety in a series of cyclopropanecarboxamide (B1202528) analogs bearing the 2,4-dimethylpyrimidin-5-yloxy core.

| Compound | R (Substitution on Phenyl Ring) | OX1 Ki (nM) | OX2 Ki (nM) |

|---|---|---|---|

| 1 | H | 15 | 1.8 |

| 2 | 3-F | 4.5 | 1.1 |

| 3 | 4-F | 14 | 2.1 |

| 4 | 2-F | 160 | 21 |

| 5 | 3-Cl | 6.1 | 1.2 |

| 6 | 3-CH3 | 12 | 2.5 |

As the data indicates, a 3-fluoro or 3-chloro substitution on the phenyl ring resulted in the most potent antagonists for both OX1 and OX2 receptors. In contrast, substitution at the 2-position led to a significant decrease in potency, suggesting a steric clash in the receptor's binding pocket.

Exploration of Substituents on the Pyrimidine (B1678525) Ring for Enhanced Potency and Selectivity

The 2,4-dimethylpyrimidine (B81748) ring is a central component of this antagonist series, and modifications to its substituents have been explored to optimize potency and selectivity. The methyl groups at the 2- and 4-positions of the pyrimidine ring were found to be important for activity.

Research has shown that replacing one of the methyl groups with a hydrogen atom or a larger alkyl group generally leads to a decrease in antagonistic activity. For example, the des-methyl analog at the 2-position showed a significant loss of potency. Similarly, altering the 4-position methyl group had a detrimental effect on receptor binding.

The following table illustrates the importance of the methyl substituents on the pyrimidine ring for orexin (B13118510) receptor antagonism.

| Compound | R2 | R4 | OX1 Ki (nM) | OX2 Ki (nM) |

|---|---|---|---|---|

| 7 | CH3 | CH3 | 4.5 | 1.1 |

| 8 | H | CH3 | 120 | 35 |

| 9 | CH3 | H | 85 | 22 |

| 10 | C2H5 | CH3 | 55 | 15 |

These findings suggest that the 2,4-dimethyl substitution pattern on the pyrimidine ring is optimal for achieving high potency at both orexin receptors.

Stereochemical Contributions to Orexin Receptor Antagonism

In the development of more complex analogs incorporating the 5-(benzyloxy)-2,4-dimethylpyrimidine scaffold, stereochemistry has been shown to play a critical role in receptor binding and antagonism. Specifically, in a series of cyclopropanecarboxamide derivatives, the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring was a major determinant of activity.

The (1R,2S)-stereoisomer of a 2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropanecarboxamide analog was found to be significantly more potent than the other stereoisomers. This highlights the specific three-dimensional arrangement of the pharmacophoric elements required for optimal interaction with the orexin receptors.

The table below demonstrates the profound impact of stereochemistry on the antagonistic activity of these analogs.

| Compound | Stereochemistry | OX1 Ki (nM) | OX2 Ki (nM) |

|---|---|---|---|

| 11 | (1R,2S) | 4.5 | 1.1 |

| 12 | (1S,2R) | >1000 | >1000 |

| 13 | (1R,2R) | 520 | 150 |

| 14 | (1S,2S) | 680 | 210 |

This data underscores the importance of a precise spatial orientation of the key binding motifs for effective orexin receptor antagonism.

Identification of Key Pharmacophoric Elements for Optimal Receptor Interaction

Based on extensive SAR studies, a pharmacophore model for this class of orexin receptor antagonists can be proposed. The key elements for optimal receptor interaction include:

A hydrogen bond acceptor: The pyrimidine ring, specifically the nitrogen atoms, likely acts as a hydrogen bond acceptor, interacting with key residues in the receptor binding site.

A hydrophobic region: The 2,4-dimethyl groups on the pyrimidine ring contribute to hydrophobic interactions within a specific pocket of the receptor.

A substituted aromatic moiety: The benzyloxy group, particularly with a 3-fluoro or 3-chloro substituent on the phenyl ring, engages in favorable interactions, likely a combination of hydrophobic and polar interactions.

A specific stereochemical arrangement: As demonstrated by the cyclopropane analogs, the relative orientation of these elements is critical for high-affinity binding.

These pharmacophoric features provide a framework for the rational design of novel and potent orexin receptor antagonists based on the this compound scaffold.

Design and Synthesis of Conformationally Restricted Analogs

To further probe the bioactive conformation and enhance potency, conformationally restricted analogs of this compound have been designed and synthesized. The introduction of rigid structural elements, such as the cyclopropane ring mentioned previously, serves to lock the molecule into a more favorable conformation for receptor binding.

The synthesis of these constrained analogs often involves multi-step sequences. For the cyclopropanecarboxamide series, a key step is the stereoselective construction of the cyclopropane ring, followed by the attachment of the 2,4-dimethylpyrimidin-5-yloxy side chain and the final amide coupling. The rationale behind this approach is that by reducing the conformational flexibility of the molecule, the entropic penalty upon binding to the receptor is minimized, potentially leading to an increase in binding affinity. The success of this strategy, as evidenced by the high potency of the (1R,2S)-cyclopropane analogs, validates the importance of conformational constraint in the design of potent orexin receptor antagonists.

Chemical Derivatization and Advanced Synthesis Strategies for 5 Benzyloxy 2,4 Dimethylpyrimidine

Preparation of Radiolabeled or Isotope-Labeled Analogs for Research Applications

The synthesis of radiolabeled or isotope-labeled compounds is a critical tool in pharmaceutical research, enabling the study of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Common isotopes used for these purposes include carbon-14 (B1195169) (¹⁴C), tritium (B154650) (³H), and iodine-125 (B85253) (¹²⁵I). The process typically involves introducing the isotope at a specific, stable position within the molecule.

For a compound like 5-(Benzyloxy)-2,4-dimethylpyrimidine, isotopic labeling could theoretically be achieved through several pathways:

Tritium Labeling: Introduction of tritium could be attempted via catalytic tritiation of an unsaturated precursor or through a halogen-tritium exchange.

Carbon-14 Labeling: A ¹⁴C label could be incorporated by using a ¹⁴C-labeled precursor in the synthesis of the pyrimidine (B1678525) ring or the methyl groups.

However, a comprehensive search of scientific literature and chemical databases did not yield any specific methods or published research detailing the synthesis of radiolabeled or isotope-labeled this compound. General methods for radiolabeling pyrimidine nucleosides are known, but these are not directly applicable to this specific non-nucleoside pyrimidine derivative google.comresearchgate.net.

Development of Photoaffinity Probes for Orexin (B13118510) Receptor Identification

Photoaffinity labeling is a powerful technique used to identify and characterize ligand-binding sites within receptors. This method involves a ligand that is modified to include a photoreactive group. Upon photoactivation, this group forms a covalent bond with the receptor, allowing for its identification and the mapping of the binding pocket.

The development of a photoaffinity probe based on this compound for orexin receptors would necessitate the incorporation of a photoreactive moiety, such as an azido (B1232118) or benzophenone (B1666685) group, onto the parent molecule without significantly diminishing its affinity for the receptor.

Despite the importance of orexin receptors in sleep and wakefulness, and the utility of photoaffinity probes in receptor pharmacology, there is no published research describing the design, synthesis, or application of a this compound-based photoaffinity probe for orexin receptor identification nih.govnih.gov.

Strategies for Covalent and Non-Covalent Functionalization

Covalent and non-covalent functionalization strategies are employed to modify the properties of a lead compound, such as its solubility, stability, or binding affinity.

Covalent Functionalization: This involves the formation of new covalent bonds. For this compound, potential sites for covalent modification could include the aromatic rings or the methyl groups, though this would likely require harsh reaction conditions that could affect the stability of the molecule.

Non-Covalent Functionalization: This strategy relies on intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. For instance, co-crystallization with another molecule could be explored to form a new solid-state form with altered physicochemical properties.

A review of the literature indicates a lack of specific studies focused on either the covalent or non-covalent functionalization of this compound for research applications.

Exploration of Prodrug Design for Research Tools

Prodrugs are inactive or less active derivatives of a parent drug that are converted into the active form in the body. This approach is often used to improve a drug's pharmacokinetic properties. The design of a prodrug for this compound would involve chemically modifying the molecule to, for example, enhance its water solubility or facilitate its transport across biological membranes.

Potential prodrug strategies could involve modification of the benzyloxy group or the pyrimidine ring. For instance, the introduction of a phosphate (B84403) group could increase water solubility, while the addition of a lipophilic promoiety could enhance membrane permeability.

As with the other topics, there is a clear absence of published research detailing the exploration or synthesis of prodrugs derived from this compound for use as research tools.

Emerging Research Directions and Future Perspectives for 5 Benzyloxy 2,4 Dimethylpyrimidine

Potential for Polypharmacology and Multitargeting Approaches

The concept of polypharmacology—designing single chemical entities that can modulate multiple biological targets simultaneously—is a paradigm shift in drug discovery, particularly for complex multifactorial diseases. The pyrimidine (B1678525) nucleus is a cornerstone in this field, with numerous derivatives demonstrating activity against diverse targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes. gsconlinepress.comgsconlinepress.com The therapeutic potential of pyrimidine derivatives spans a wide range of diseases, including cancer, infectious diseases, and metabolic disorders, often due to their ability to interact with multiple pathways. gsconlinepress.com

For 5-(Benzyloxy)-2,4-dimethylpyrimidine, the "benzyloxy" group is of particular interest. This motif is present in compounds that exhibit inhibitory activity against enzymes like monoamine oxidase B (MAO-B), which is a key target in neurodegenerative diseases like Parkinson's disease. nih.gov The introduction of a benzyloxy pharmacophore has been shown to enhance MAO-B inhibition in other molecular scaffolds. nih.gov Consequently, it is hypothesized that this compound could be engineered as a multitarget agent. For instance, it could potentially combine MAO-B inhibition with the modulation of other neurological targets associated with the pyrimidine core, such as adenosine (B11128) receptors, which are implicated in depression and cognitive functions. mdpi.com This dual-target approach could offer a synergistic therapeutic effect for complex neurological disorders.

| Potential Target Class | Rationale based on Structural Moieties | Relevant Disease Area |

| Kinases (e.g., EGFR) | The pyrimidine core is a well-known "privileged scaffold" for kinase inhibitors. nih.govtandfonline.com | Oncology |

| Monoamine Oxidase B (MAO-B) | The "benzyloxy" group is a key pharmacophore in known MAO-B inhibitors. nih.gov | Neurodegenerative Diseases |

| Adenosine Receptors (A1/A2A) | Thiazolo[5,4-d]pyrimidine (B3050601) derivatives show high affinity for these receptors. mdpi.com | Psychiatric & Neurological Disorders |

| Dihydropyrimidine Dehydrogenase | The pyrimidine structure is fundamental to inhibitors of this enzyme in cancer therapy. | Oncology |

Integration with Advanced Delivery Systems for Experimental Studies

The therapeutic efficacy of a promising compound is often limited by its physicochemical properties, such as poor solubility or inability to cross biological barriers like the blood-brain barrier (BBB). Advanced delivery systems offer a strategy to overcome these limitations. For a compound like this compound, which is being investigated for neurological applications, ensuring sufficient brain penetration is critical.

While specific studies on delivering this exact molecule are not yet published, research on related pyrimidine-based anticancer and neurological agents provides a clear roadmap. Strategies could include:

Nanoparticle Encapsulation: Loading the compound into lipid-based or polymeric nanoparticles to improve solubility, protect it from premature degradation, and facilitate transport across the BBB.

Liposomal Formulations: Using liposomes to enhance bioavailability and potentially reduce off-target effects.

Prodrug Strategies: Modifying the molecule into a more lipophilic prodrug form that can cross the BBB before being converted into the active compound within the central nervous system (CNS).

These approaches have been successfully applied to other experimental drugs to enhance their concentration at the site of action, a crucial step in translating in vitro activity to in vivo efficacy in preclinical models. nih.gov

New Applications in Pre-clinical Models of Neurological and Psychiatric Disorders

The structural features of this compound suggest its potential utility in preclinical models of neurological and psychiatric conditions. The pyrimidine scaffold is central to drugs targeting a variety of CNS pathways. nih.govresearchgate.net For example, derivatives of thiazolo[5,4-d]pyrimidine have been synthesized and tested as dual-target antagonists for adenosine A1 and A2A receptors, showing antidepressant-like effects in animal models such as the forced swimming test and tail suspension test. mdpi.com

Furthermore, negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which have shown promise for treating depression and anxiety in animal models, often feature complex heterocyclic systems. researchgate.net Given the presence of the benzyloxy group, a pharmacophore associated with MAO-B inhibition, this compound could be evaluated in preclinical models of Parkinson's disease. nih.gov Animal models for such studies would involve assessing the compound's ability to protect dopaminergic neurons and alleviate motor deficits. ijbs.com

The development of robust preclinical animal models is essential for bridging the gap between basic research and clinical application in neuropsychiatry. nih.govnih.gov Future studies would need to establish not only the efficacy of this compound in these models but also its pharmacokinetic and pharmacodynamic profile within the CNS.

| Potential Preclinical Application | Rationale | Example Animal Models |

| Depression | Adenosine receptor antagonism is a validated antidepressant mechanism in pyrimidine analogs. mdpi.com | Forced Swimming Test, Tail Suspension Test, Sucrose Preference Test. mdpi.com |

| Parkinson's Disease | The benzyloxy group suggests potential MAO-B inhibition, a key therapeutic strategy. nih.gov | Rotenone-induced Parkinsonism, MPTP model. ijbs.com |

| Anxiety Disorders | Modulation of glutamate receptors like mGluR5 is an emerging approach for anxiolytics. researchgate.net | Elevated Plus Maze, Open Field Test. |

| Cognitive Deficits in Alzheimer's Disease | Multi-target approaches involving neuroinflammation and neurotransmitter modulation are promising. ijbs.com | Transgenic mouse models (e.g., APP/PS1). |

Methodological Advancements in the Chemical Synthesis and Biological Evaluation of Pyrimidine-based Compounds

The exploration of novel pyrimidine derivatives like this compound is propelled by continuous innovation in synthetic chemistry and biological screening methods.

Advancements in Synthesis: Modern synthetic approaches for creating functionalized pyrimidines have moved towards greater efficiency and sustainability. researchgate.net Traditional methods like the Biginelli reaction are being optimized using ultrasound and other green chemistry protocols to improve yields and reduce waste. journalijar.com More advanced techniques include:

Metal-catalyzed cross-coupling reactions: These allow for precise and versatile functionalization of the pyrimidine ring.

Flow chemistry: This technology allows for safer, more scalable, and highly controlled synthesis of pyrimidine intermediates and final products.

Advancements in Biological Evaluation: The biological evaluation of new pyrimidine compounds has also evolved significantly. High-throughput screening (HTS) allows for the rapid testing of large libraries of derivatives against panels of biological targets. For a compound with potential multitarget activity, evaluation often involves a battery of assays. tandfonline.commdpi.com

For neurological applications, evaluation may include:

In vitro enzyme inhibition assays (e.g., for MAO-B).

Receptor binding assays for targets like adenosine or glutamate receptors. mdpi.com

Cell-based assays using neuronal cell lines to assess cytotoxicity, neuroprotection, and effects on signaling pathways. mdpi.comnih.gov

In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction to forecast the drug-like properties of the compound early in the discovery process. tandfonline.com

These advanced methodologies are crucial for efficiently identifying the most promising candidates from a series of synthesized derivatives and for building a comprehensive understanding of their structure-activity relationships. nih.gov

Q & A

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-2,4-dimethylpyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzylation of a hydroxylated pyrimidine precursor (e.g., 5-hydroxy-2,4-dimethylpyrimidine) using benzyl bromide or chloride in the presence of a base like K₂CO₃ or NaH in anhydrous DMF or THF . Optimization may include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzyl group transfer efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

- NMR spectroscopy : ¹H and ¹³C NMR confirm benzyloxy (δ ~4.8–5.2 ppm for CH₂Ph) and pyrimidine ring protons (δ ~6.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected [M+H]⁺ = 245.13 for C₁₃H₁₄N₂O) .

- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms regiochemistry .

Q. What stability considerations are relevant for storing this compound in laboratory settings?

- Light sensitivity : Store in amber vials to prevent photodegradation of the benzyloxy group.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ether linkage.

- Temperature : Long-term stability at –20°C; short-term storage at 4°C .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in catalytic systems?

Q. What strategies resolve contradictory spectral data (e.g., NMR splitting patterns) for derivatives of this compound?

Q. How can researchers design experiments to study the compound’s role in modulating enzyme activity or receptor binding?

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates or radiolabeled ligands in vitro .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins .

Q. What analytical methods are suitable for detecting degradation products of this compound under oxidative conditions?

- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify degradation byproducts (e.g., benzaldehyde from benzyloxy cleavage) .

- EPR spectroscopy : Detect radical intermediates during oxidation .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.